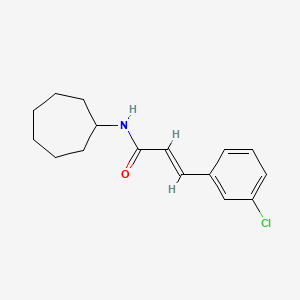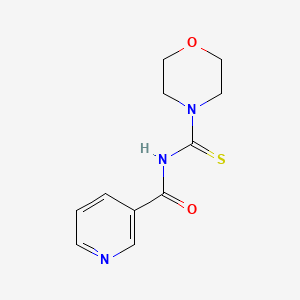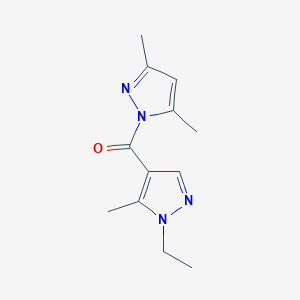![molecular formula C25H27F3N4O B10898059 (2,6-dimethyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10898059.png)
(2,6-dimethyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline and a pyrazolo[1,5-a]pyrimidine moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the quinoline moiety. The reaction conditions often include the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane. The final step usually involves the coupling of the two moieties under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
[2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery .
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Indole derivatives
Uniqueness
Compared to similar compounds, [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its unique combination of a quinoline and a pyrazolo[1,5-a]pyrimidine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C25H27F3N4O |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2,6-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C25H27F3N4O/c1-15-8-11-21-18(12-15)10-9-16(2)31(21)24(33)20-14-23-29-19(17-6-4-3-5-7-17)13-22(25(26,27)28)32(23)30-20/h3-7,13-16,18,21H,8-12H2,1-2H3 |
Clave InChI |
MXFPPEOATZCSBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C1)CCC(N2C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B10897984.png)
![ethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10897985.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10897998.png)
![N-tert-butyl-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10898005.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898006.png)

![3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10898024.png)
![N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10898030.png)
![propan-2-yl 1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B10898031.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10898032.png)


